molecular formula C12H19NO B2389684 1-(4-Methoxyphenyl)pentan-1-amine CAS No. 83948-36-1

1-(4-Methoxyphenyl)pentan-1-amine

Cat. No.: B2389684
CAS No.: 83948-36-1
M. Wt: 193.29
InChI Key: MAQCJIYQOOBEKW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)pentan-1-amine is an organic compound with the molecular formula C12H19NO. It is a primary amine with a methoxy group attached to the phenyl ring and a pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with pentylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of renewable solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methoxyphenyl)pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It may also inhibit or activate enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)pentan-1-amine is unique due to its specific structural features, such as the pentyl chain and the methoxy group on the phenyl ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQCJIYQOOBEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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